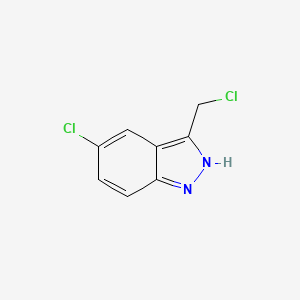

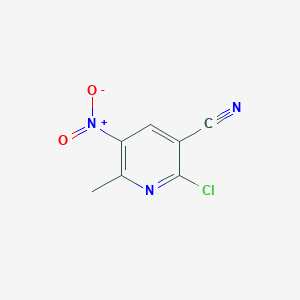

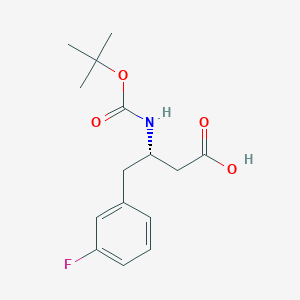

![molecular formula C17H11ClFNO2 B3035068 2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone CAS No. 298215-13-1](/img/structure/B3035068.png)

2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone

Descripción general

Descripción

The compound "2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone" is a derivative of 1,4-naphthoquinone, which is a scaffold known for its biological activities. The structural pattern of "2-phenylnaphthalene-type" has been the basis for the design of antineoplastic agents, suggesting that derivatives like 2-chloro-3-[(4-fluorobenzyl)amino]naphthoquinone may have potential as new classes of antineoplastic agents .

Synthesis Analysis

The synthesis of related 2-chloro-3-substituted-1,4-naphthoquinones typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with various amines. For instance, the reaction with primary amines leads to a series of derivatives, including 2-(alkylamino)-3-chloro-1,4-naphthoquinones, which are characterized by standard spectroscopy and thermogravimetric methods . The synthesis of 2,3-dichloro-1,4-naphthoquinone itself can be achieved by catalytic chlorination of 1,4-naphthoquinone using iron trichloride under specific conditions .

Molecular Structure Analysis

The molecular structure of 2-chloro-3-substituted-1,4-naphthoquinones is influenced by the substituents present on the amine functionality. These substituents induce conformational changes that affect the nature and number of donor-acceptor sites for noncovalent interactions, leading to diverse crystal packing patterns in the solid state .

Chemical Reactions Analysis

The chemical reactivity of 2,3-dichloro-1,4-naphthoquinone, a precursor to the compound of interest, shows chemoselectivity when reacted with alkoxides, primary amines, and phenols, leading to 2-substituted 3-chloro-naphthoquinones. The chemoselectivity is critically dependent on the reagents and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-3-substituted-1,4-naphthoquinones include fluorescence in the range of 350–620 nm with significant Stokes shifts, and their cyclic voltammograms show two quasi-reversible single-electron waves. The thermal behavior is characterized by endothermic peaks on DTA curves without mass loss, indicating melting points . The introduction of specific substituents can also enhance antibacterial activity, as seen in some derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

- Biological Activity Against Human Cells and Pathogens: A study conducted by Olawode et al. (2019) synthesized a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, showing concentration-dependent activity against human SH-SY5Y cells, Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa. A particular derivative exhibited broad spectrum therapeutic potential (Olawode et al., 2019).

- Potent Antifungal and Antibacterial Agents: Tandon et al. (2009) reported the synthesis of 2-Arylamino-3-chloro-1,4-naphthoquinones with potent antifungal and antibacterial activities, showing promising results against various pathogens including Sporothrix schenckii and Candida albicans (Tandon et al., 2009).

Anticancer Applications

- Antimalarial and Anticancer Activities: Sanjay et al. (2022) explored the synthesis of amino analogues of 1,4-naphthoquinone for antimalarial and anticancer applications, finding that certain compounds were potent and biologically active (Sanjay et al., 2022).

- Potential in Antineoplastic Therapy: Chang et al. (1999) investigated 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones, uncovering their inhibitory activities in cytotoxic test systems, suggesting their use in developing new antineoplastic agents (Chang et al., 1999).

Chemical and Physical Properties

- Photochemical Behavior: Sutovsky et al. (2003) studied chloro-1,4-naphthoquinone attached to trans-aminostilbenes, revealing that the redox state of these systems controls their photochemical properties, with potential applications in material sciences (Sutovsky et al., 2003).

- Fluorescence and Antimicrobial Studies: Verma and Singh (2015) synthesized compounds with 2-chloro-3-amino-1,4-naphthoquinone and evaluated their fluorescence and antimicrobial properties, indicating their potential in diverse applications including as bioactive materials (Verma and Singh, 2015).

Quantum Chemical Studies

- Electro-Optic and Nonlinear Optical Applications: Dar et al. (2020) conducted quantum chemical studies on secondary amino derivatives of C(3) substituted 1,4-naphthoquinone, suggesting their potential in electro-optic and nonlinear optical applications due to their induced asymmetric polarizability (Dar et al., 2020).

Mecanismo De Acción

Target of Action

Naphthoquinone compounds are generally known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s known that naphthoquinone compounds can undergo redox cycling, generating reactive oxygen species (ros) that can cause oxidative stress and potentially lead to cell death .

Biochemical Pathways

Naphthoquinone compounds are known to interfere with various biochemical pathways, including those involved in cellular respiration and dna synthesis .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The generation of ros through the redox cycling of naphthoquinone compounds can lead to oxidative stress, which can cause damage to cellular components and potentially lead to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can influence the stability and activity of chemical compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-3-[(4-fluorophenyl)methylamino]naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFNO2/c18-14-15(20-9-10-5-7-11(19)8-6-10)17(22)13-4-2-1-3-12(13)16(14)21/h1-8,20H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRIIZUBNRGKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176064 | |

| Record name | 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298215-13-1 | |

| Record name | 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298215-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B3034989.png)

![N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide](/img/structure/B3034999.png)

![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)

![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3035002.png)